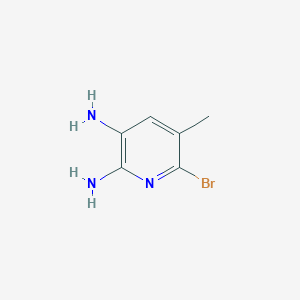

6-Bromo-5-methylpyridine-2,3-diamine

Description

6-Bromo-5-methylpyridine-2,3-diamine (CAS: 59352-90-8) is a halogenated pyridine derivative with the molecular formula C₆H₈BrN₃. It features a bromine atom at position 6, a methyl group at position 5, and two amine groups at positions 2 and 3 on the pyridine ring.

Properties

IUPAC Name |

6-bromo-5-methylpyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-3-2-4(8)6(9)10-5(3)7/h2H,8H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUUPWPKWVZJRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Br)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methylpyridine-2,3-diamine typically involves the bromination of 5-methylpyridine-2,3-diamine. One common method is the reaction of 5-methylpyridine-2,3-diamine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylpyridine-2,3-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

Reduction Reactions: The amino groups can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Reactions: Major products are N-oxides of this compound.

Reduction Reactions: Products include reduced amines and other related compounds.

Scientific Research Applications

6-Bromo-5-methylpyridine-2,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate certain pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

The following compounds share structural similarities but differ in substituent positions or functional groups:

Key Observations :

- Positional Isomerism: The compound 2-Amino-5-bromo-6-methylpyridine (CAS 42753-71-9) has the highest similarity (0.90) but lacks the amine group at position 3. This absence reduces its hydrogen-bonding capacity compared to the target compound .

- Methyl Group Position : Moving the methyl group from C5 to C4 (as in 5-Bromo-4-methylpyridine-2,3-diamine , CAS 41230-93-7) alters steric and electronic effects. This compound has a melting point of 161–162°C and a predicted pKa of 5.16, suggesting moderate basicity .

Physicochemical Properties

Crystallography and Hydrogen Bonding

- This compound : While direct crystallographic data is unavailable, its structural analog 5-bromopyridine-2,3-diamine (CAS 524718-27-2) crystallizes in an orthorhombic system (space group P2₁2₁2₁) with lattice parameters a = 3.826 Å, b = 8.734 Å, c = 18.601 Å. The molecule is nearly planar and forms zigzag columns via N–H⋯N hydrogen bonds . The methyl group in the target compound may disrupt planarity, affecting crystal packing and solubility.

Thermal Stability

- 5-Bromo-4-methylpyridine-2,3-diamine has a boiling point of 331.2±37.0°C (predicted), higher than non-methylated analogs due to increased molecular weight (202.05 g/mol) and van der Waals interactions .

Comparison with Halogenated Pyridines

Key Insight : Replacing bromine with iodine (e.g., 3,5-Diiodopyridin-2-amine ) increases molecular weight and polarizability, which may enhance binding to biological targets .

Biological Activity

6-Bromo-5-methylpyridine-2,3-diamine is a bromopyridine derivative characterized by a bromine atom at the 6th position, a methyl group at the 5th position, and two amino groups at the 2nd and 3rd positions on the pyridine ring. This compound has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical formula of this compound is CHBrN. Its structure allows for various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced with other functional groups.

- Oxidation Reactions: The compound can form N-oxides.

- Reduction Reactions: The amino groups can be reduced to form corresponding amines.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, where the bromine atom and amino groups play crucial roles in binding and modulating activity .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anticancer Potential: The compound has been evaluated for its cytotoxic effects on cancer cell lines. It has demonstrated the ability to inhibit cell proliferation and induce apoptosis in certain types of cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have investigated the biological activity of this compound:

- A study published in Molecules reported that derivatives of this compound showed promising antiproliferative activity against human cancer cell lines. The presence of substituents at specific positions on the pyridine ring enhanced cytotoxicity and topoisomerase I inhibition .

- In another study, the compound was synthesized and tested for its ability to inhibit topoisomerase I, an enzyme critical for DNA replication. Results indicated that it retained significant topoisomerase I poisoning activity, correlating with enhanced cytotoxicity against lymphoblastoma cells .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Lacks amino group at position 3 | Moderate cytotoxicity |

| 2-Bromo-6-methylpyridine | Lacks amino groups | Minimal reactivity |

| 6-Bromo-2-methylpyridine | Different substitution pattern | Varies by substitution |

The unique presence of both bromine and amino groups in this compound allows for a diverse range of reactions and biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.